5-Deazafolate - 85597-17-7

5-Deazafolate

Catalog Number: EVT-15509952
CAS Number: 85597-17-7
Molecular Formula: C20H20N6O6
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Deazafolate is a synthetic analogue of folate, specifically designed to inhibit the enzyme dihydrofolate reductase. This compound has garnered attention due to its potential applications in cancer therapy and its role in understanding the biochemical pathways involving folate metabolism. It is classified as a folate antagonist, primarily used in research to investigate the mechanisms of action of dihydrofolate reductase inhibitors.

Source and Classification

5-Deazafolate is derived from folic acid, with a structural modification that replaces the nitrogen atom at position 5 of the pteridine ring with a carbon atom. This alteration enhances its binding affinity to dihydrofolate reductase, making it a potent inhibitor. The compound is classified under the category of antimetabolites and specifically as a dihydrofolate reductase inhibitor.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Deazafolate typically involves several key steps:

  1. Starting Material: The synthesis begins with 2-amino-4-hydroxypteridine, which serves as the precursor.
  2. Formation of the Pteridine Ring: The pteridine structure is constructed through cyclization reactions involving various reagents such as aldehydes and amines.
  3. Modification: The nitrogen at position 5 is substituted with a carbon atom, often using methods such as reductive amination or other carbonyl chemistry techniques.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological assays.

These synthetic routes are optimized for yield and purity, often involving multiple steps and careful control of reaction conditions.

Molecular Structure Analysis

Structure and Data

The molecular formula of 5-Deazafolate is C20H20N6O6C_{20}H_{20}N_{6}O_{6}. Its structure can be represented as follows:

  • Pteridine Core: The core structure consists of a bicyclic pteridine system.
  • Functional Groups: It contains various functional groups including carboxylic acid and amino groups that are critical for its biological activity.

The compound's three-dimensional structure allows it to effectively mimic folate, facilitating its role as an inhibitor of dihydrofolate reductase.

Chemical Reactions Analysis

Reactions and Technical Details

5-Deazafolate primarily acts by competing with dihydrofolate for binding to dihydrofolate reductase. The key reactions involved include:

  1. Inhibition Mechanism: Upon binding to dihydrofolate reductase, 5-Deazafolate prevents the conversion of dihydrofolate to tetrahydrofolate, effectively blocking the folate metabolism pathway.
  2. Kinetic Studies: Kinetic analysis reveals that 5-Deazafolate exhibits competitive inhibition, with binding affinity quantified through inhibition constants (IC50 values) that indicate its potency relative to other inhibitors like methotrexate.

These reactions underscore its utility in studying enzyme kinetics and drug design.

Mechanism of Action

Process and Data

The mechanism of action for 5-Deazafolate involves:

  • Competitive Inhibition: It competes with dihydrofolate for the active site on dihydrofolate reductase. This competition results in reduced levels of tetrahydrofolate, which is essential for DNA synthesis.
  • Impact on Cell Proliferation: By inhibiting tetrahydrofolate production, 5-Deazafolate disrupts nucleotide synthesis, leading to impaired cell division, particularly in rapidly proliferating cells such as cancer cells.

Data from studies indicate that 5-Deazafolate can effectively reduce tumor growth in various cancer models by targeting this metabolic pathway.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 440.42 g/mol.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide, which facilitates its use in biological assays.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for determining the compound's suitability in laboratory settings and therapeutic applications.

Applications

Scientific Uses

5-Deazafolate has several important applications in scientific research:

  1. Cancer Research: Used extensively as a tool to study the role of folate metabolism in cancer cell proliferation and survival.
  2. Drug Development: Serves as a lead compound for developing new dihydrofolate reductase inhibitors with improved efficacy and reduced side effects.
  3. Biochemical Studies: Aids in elucidating the mechanisms of action of other antimetabolites and their interactions with metabolic pathways.
Biochemical Interactions of 5-Deazafolate with Dihydrofolate Reductase (DHFR)

Inhibition Mechanisms of DHFR Isoforms

Differential Binding Kinetics in Bacterial vs. Vertebrate DHFR

5-Deazafolate (5-DZF) exhibits markedly distinct inhibitory profiles against dihydrofolate reductase (DHFR) enzymes across species. Crucially, its binding affinity diverges significantly between bacterial and vertebrate enzymes. Studies demonstrate that 5-DZF binds approximately 4,000 times more tightly to Escherichia coli DHFR compared to folate, while exhibiting only ~30-fold tighter binding to chicken liver DHFR [2]. This profound differential stems from structural variations in the active site and dynamic loop regions (e.g., the Met20 loop in ecDHFR). Vertebrate DHFRs, including human and chicken liver enzymes, predominantly maintain a closed Met20 loop conformation across their catalytic cycle, limiting the active site volume and potentially constraining the binding mode of modified folates like 5-DZF [4] [9]. In contrast, bacterial DHFRs (e.g., E. coli) undergo significant conformational transitions (closed ↔ occluded) that facilitate tighter accommodation and stabilization of 5-DZF within their active sites [9] [4]. This differential is reflected kinetically; 5-deazafolate acts as a slow-binding inhibitor for both types, but the underlying mechanisms differ. Bacterial DHFR inhibition typically follows Mechanism B (rapid formation of E·NADPH·Inhibitor complex followed by slow isomerization), while vertebrate DHFR inhibition by 5-deaza analogues can shift towards Mechanism A (slow direct formation of the E·NADPH·Inhibitor complex) depending on the specific inhibitor [2].

Table 1: Comparative Binding Parameters of 5-Deazafolate with DHFR Isoforms

DHFR SourceBinding Affinity (Relative to Folate)Inhibition Mechanism TypeKey Structural DeterminantsPrimary Citation
Escherichia coli (Bacterial)~4,000-fold tighterMechanism B (Slow isomerization post-complex formation)Flexible Met20 loop, spacious active site in occluded state [2] [9]
Chicken Liver (Vertebrate)~30-fold tighterMechanism A (Slow complex formation) or BPredominantly closed Met20 loop, tighter active site packing [2] [3]
Human (Vertebrate)Similar to Chicken Liver (~30-fold tighter than folate)Primarily Mechanism ARigid active site loops, pre-organized active site [4] [9]

Role of N-5 Nitrogen Substitution in Slow-Binding Inhibition Dynamics

The core structural modification defining 5-deazafolate and its analogues (5-deazaaminopterin, 5-deazamethotrexate) is the replacement of the bridgehead N-5 nitrogen in the pteridine ring with a carbon atom. This seemingly minor change has profound mechanistic consequences for DHFR inhibition. The N-5 nitrogen in natural folates and classical inhibitors (e.g., methotrexate, aminopterin) participates in crucial hydrogen bonding networks and influences the protonation state of the pteridine ring during catalysis [2] [6]. Its substitution with carbon alters the electronic properties and hydrogen-bonding capacity of the inhibitor. This alteration is fundamental to the observed slow-binding kinetics. Specifically, the carbon substitution at the 5-position enables 5-DZF to form stabilizing interactions within the active site that are distinct from folate. For instance, in human DHFR complexes, the protonated N8 of 5-DZF (analogous to N5 in folate) forms a critical hydrogen bond with the backbone carbonyl of Ile7, an interaction energetically favorable for tight binding but requiring a specific conformational adjustment (peptide plane rotation) that contributes to the slow onset of inhibition [3]. This interaction stabilizes the inhibitor in a conformation mimicking the proposed transition state or dihydrofolate intermediate during the natural reduction reaction, effectively "trapping" the enzyme [3] [9]. Consequently, the loss of N-5 does not diminish tightness of binding for 5-deaza analogues of methotrexate or aminopterin compared to their parent compounds, but it fundamentally changes the pathway by which the stable inhibitory complex is achieved [2].

Thermodynamic and Kinetic Analysis of Enzyme-Inhibitor Complexes

Isomerization Pathways in Enzyme-NADPH-5-Deazafolate Ternary Complexes

The formation of the catalytically inert ternary complex (E·NADPH·5-DZF) involves specific, often rate-limiting, conformational isomerization steps. Kinetic studies, particularly stopped-flow and isotope effect analyses, reveal that 5-DZF inhibition conforms to mechanisms involving slow structural rearrangements after initial binding [2]. For bacterial DHFR (E. coli), inhibition by 5-deazafolate and 5-deazamethotrexate follows Mechanism B:E + NADPH + I ⇄ E·NADPH·I ⇄ E*·NADPH·Iwhere E·NADPH·I represents the initial collision complex formed rapidly, and E*·NADPH·I is a much more tightly bound complex formed via a slow isomerization step (often on the millisecond to second timescale) [2]. This isomerization likely involves precise positioning of the inhibitor's pteridine ring, adjustments of the nicotinamide ring of NADPH, and coordinated movements of active site loops (particularly the Met20 loop in ecDHFR) to achieve optimal van der Waals contacts and hydrogen bonds. Crystallographic evidence supports this, showing that potent inhibitors like methotrexate or its 5-deaza analogue induce specific, stabilized conformations of these loops, often an occluded state that blocks substrate entry/exit [9] [4]. The isomerization step effectively "locks" the inhibitor in place, resulting in very slow dissociation rates characteristic of tight-binding inhibition. Recent ultra-high-resolution structures of E. coli DHFR bound to tetrahydrofolate (FH4), the natural product structurally analogous to 5-DZF (both have sp3-hybridized C6), reveal an occluded conformation with distinct stabilizing interactions, including salt bridges (e.g., Asp27-Arg57) and specific van der Waals packing, providing a structural model for how 5-DZF might achieve its high affinity via similar isomerization into an occluded E*·NADPH·5-DZF complex [9].

pH-Dependent Binding Affinity Shifts in Eukaryotic DHFR

The binding affinity and inhibitory potency of 5-deazafolate against eukaryotic DHFRs exhibit significant pH sensitivity, reflecting the involvement of ionizable residues in the binding site and the altered protonation behavior of the inhibitor itself compared to folate. Crystallographic studies of human DHFR complexed with folate and 5-deazafolate reveal a key difference: 5-deazafolate appears to bind in a protonated state at N8 (equivalent to N5 in folate) [3]. This protonation is facilitated by the N-5 to C substitution, altering the pKa of the adjacent N8. The protonated N8 forms a crucial hydrogen bond with the backbone carbonyl of Ile7, a stabilizing interaction not possible with unprotonated folate [3]. The ability to form this bond is pH-dependent. At lower pH (more protons available), protonation of N8 in 5-DZF is favored, strengthening this interaction and consequently increasing binding affinity. At higher pH, deprotonation weakens this bond, reducing affinity. This explains the observed increased affinity of 5-DZF for hDHFR at lower pH within the physiological range [3] [9]. Furthermore, the ionization state of active site residues, particularly Asp27 in human DHFR (a conserved residue critical for substrate protonation during catalysis), is also pH-dependent. The pKa of Asp27 can be influenced by the bound ligand and the enzyme's conformational state. The protonation state of Asp27 affects the overall electrostatics of the active site and its complementarity to the charged state of 5-DZF, further contributing to the pH-dependent binding profile [3] [6] [9]. This pH dependence contrasts with folate binding to hDHFR, which does not show the same reliance on protonation at N5 for optimal binding and exhibits different structural adjustments [3].

Table 2: pH-Dependent Binding Features of 5-Deazafolate in Eukaryotic DHFR

FactorEffect at Lower pH (e.g., ~6.0)Effect at Higher pH (e.g., ~8.0)Structural BasisImpact on Inhibition
N8 Protonation (5-DZF)FavoredDiminishedProtonated N8 forms H-bond with Ile7 backbone carbonylIncreased affinity and slower dissociation at lower pH [3] [9]
Asp27 Charge StateMore likely protonated (neutral COOH)More likely deprotonated (negatively charged COO-)Alters active site electrostatics; may affect positioning of inhibitor/cofactorModulates affinity; optimal complementarity likely at intermediate pH [3] [6]
Overall Active Site ElectrostaticsMore positive/neutralMore negativeResultant from protonation states of Asp27, other residues, and inhibitorInfluences stability of E·NADPH·5-DZF complex; generally favors tighter binding at slightly acidic pH [3] [9]

Properties

CAS Number

85597-17-7

Product Name

5-Deazafolate

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

Molecular Formula

C20H20N6O6

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C20H20N6O6/c21-20-25-16-13(18(30)26-20)7-10(9-23-16)8-22-12-3-1-11(2-4-12)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,7,9,14,22H,5-6,8H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,23,25,26,30)

InChI Key

NFARHPAOOHOWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(N=C2)N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.